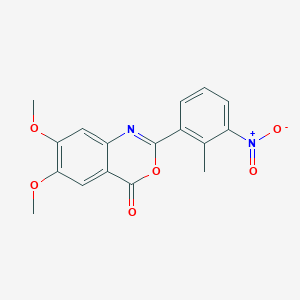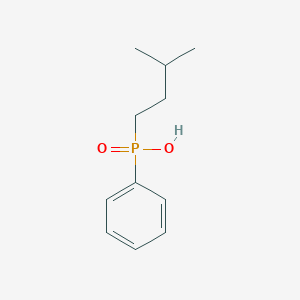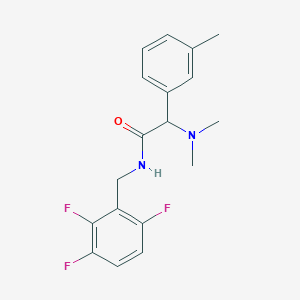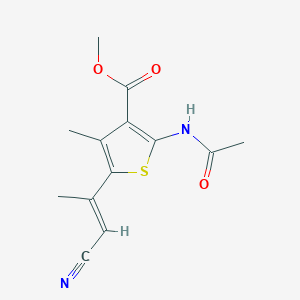![molecular formula C15H18O4 B5680761 6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one](/img/structure/B5680761.png)
6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one, also known as DMI, is a natural compound that has been found to possess various biological activities. It is a member of the isocoumarin family and has been isolated from several plant species. DMI has attracted significant attention from the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one is not fully understood. However, studies have suggested that this compound exerts its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. This compound has also been found to inhibit the activity of several enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, reduce lipid peroxidation, and increase the activity of antioxidant enzymes. Moreover, this compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. This compound has also been shown to reduce the expression of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one in lab experiments is its natural origin, which makes it a potential candidate for drug development. Moreover, this compound has been found to possess various biological activities, which makes it a versatile compound for studying different biological processes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for studying 6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one. One of the areas of interest is the development of this compound as a potential therapeutic agent for cancer treatment. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential targets. Additionally, studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo. Furthermore, the use of this compound in combination with other drugs or therapies needs to be explored to enhance its therapeutic efficacy. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Conclusion:
In conclusion, this compound is a natural compound that has been found to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. Its potential therapeutic applications make it a promising candidate for drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one can be synthesized through several methods, including the reaction of 3,4-dimethoxyphenylacetic acid with cyclopentanone in the presence of a Lewis acid catalyst. Another method involves the use of a Grignard reagent, which is reacted with 3,4-dimethoxyphenylacetic acid to produce the intermediate, followed by cyclization with cyclopentanone. The yield of this compound varies depending on the method used, with the highest yield reported to be 56%.
Scientific Research Applications
6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has been found to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing the expression of inflammatory genes. Moreover, this compound has been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
properties
IUPAC Name |
6,7-dimethoxyspiro[1H-isochromene-4,1'-cyclopentane]-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-17-12-7-10-9-19-14(16)15(5-3-4-6-15)11(10)8-13(12)18-2/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMZLXDUBOMHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)COC(=O)C23CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5680680.png)

![8-(2,1,3-benzoxadiazol-4-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5680687.png)

![8-(1,2-benzisoxazol-3-ylacetyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680699.png)
![(4-methoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5680703.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B5680725.png)
![(4aR*,7aS*)-1-[(5-methyl-2-furyl)methyl]-4-(pyridin-3-ylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5680733.png)
![2-{[(5-{[3-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-furyl)methyl]thio}pyrimidine](/img/structure/B5680744.png)

![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5680758.png)

![N-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B5680774.png)